Patulin
Overview
Description
Patulin is an organic compound classified as a polyketide . It is a mycotoxin produced by a variety of molds, particularly Aspergillus and Penicillium . It is most commonly found in rotting apples, and the amount of patulin in apple products is generally viewed as a measure of the quality of the apples used in production .
Synthesis Analysis
Patulin is biosynthesized from 6-methylsalicylic acid via multiple chemical transformations . Isoepoxydon dehydrogenase (IDH) is an important enzyme in the multi-step biosynthesis of patulin . It is reactive with sulfur dioxide, so antioxidant and antimicrobial agents may be useful to destroy it .
Molecular Structure Analysis
Patulin has the chemical formula C7H6O4 . It is a lactone that is heat-stable, so it is not destroyed by pasteurization or thermal denaturation .
Chemical Reactions Analysis
The Michael addition reaction was found to be a critical mechanism in the initial step of patulin degradation, while the following serial reactions facilitated the continuation of the Michael addition reaction .
Physical And Chemical Properties Analysis
Patulin is a white powder soluble in acidic water and in organic solvents . It has a molar mass of 154.12 g/mol and a melting point of 110 °C .
Scientific Research Applications
UV-C Irradiation for Patulin Degradation : UV-C irradiation effectively reduces Patulin concentration in apple juice, with a notable decrease in cytotoxicity in human peripheral blood cells. This suggests that UV-C irradiation could be a promising method for Patulin degradation in turbid liquid foods like apple juice (Chandra et al., 2017).
Biotechnological Approaches for Patulin Control : Biotechnology offers novel, environmentally friendly approaches for Patulin detection, control, and elimination in food, surpassing traditional chemical or physical treatments. Techniques such as biosensors, microbial biocontrol, antifungal biomolecules, and biodegradation using enzymes or microorganisms are highlighted as effective strategies (Ngea et al., 2020).
Patulin Biosynthesis and Toxicological Effects : The biosynthesis pathway of Patulin involves approximately 10 steps with a cluster of 15 genes identified. The mycotoxin is associated with immunological, neurological, and gastrointestinal outcomes, leading to its regulation in food products (Puel et al., 2010).
Comprehensive Patulin Control Methods in Foods : Despite its initial discovery as an antibiotic, Patulin's potential health hazards necessitate effective control and removal from food products. Various handling and processing techniques, including pasteurization, filtration, fermentation, and novel methods like high hydrostatic pressure, UV radiation, and enzymatic degradation, are explored for Patulin mitigation (Moake et al., 2005).
Degradation of Patulin by Rhodosporidium paludigenum : The yeast Rhodosporidium paludigenum can degrade Patulin into less toxic desoxypatulinic acid, indicating its potential as a tool for controlling Patulin contamination in food and feed (Zhu et al., 2015).
Hormonal and Histopathological Effects of Patulin : Studies on male rats reveal that Patulin causes hormonal imbalances and histopathological changes in the thyroid and testes, underlining its toxic effects on mammalian health (Selmanoğlu & Koçkaya, 2004).
Safety And Hazards
Patulin can cause a variety of adverse health effects and pose a serious health threat to both humans and livestock . The adverse health effects of patulin range from acute poisoning to long-term effects such as immune deficiency and cancer . As a mutagenic, genotoxic, immunotoxic, and neurotoxic, patulin can be responsible for acute effects including nausea, vomiting, and other gastrointestinal issues .
Future Directions
Researchers from Japan identified a new filamentous fungal strain that can degrade patulin by transforming it into less toxic substances . Their findings provide important insights into the degradation mechanisms for patulin found in nature, and can lead to new ways of controlling patulin toxicity in our food supplies .
properties
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021101 | |
Record name | Patulin | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |
Record name | Patulin | |
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Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
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Solubility |
Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |
Record name | PATULIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
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Vapor Pressure |
0.0000068 [mmHg] | |
Record name | Patulin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Patulin (PAT) led to a concentration-dependent and time-dependent increase in phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in human embryonic kidney (HEK293) cells, human peripheral blood mononuclear cells (PBMCs), and Madin-Darby canine kidney (MDCK) cells. Exposure of HEK293 cells to concentrations above 5 uM PAT for 30 min induced ERK1/2 phosphorylation; activation of ERK1/2 was also observed after 24 hr incubation with 0.05 uM of PAT. Treatment of human PBMCs for 30 min with 30 uM PAT dramatically increased the phosphorylated ERK1/2 levels. Both MEK1/2 inhibitors, U0126 and PD98059, suppressed ERK1/2 activation in either HEK293 or MDCK cells. In HEK293 cells, U0126-mediated inhibition of PAT-induced ERK1/2 phosphorylation resulted in a significant decrease in levels of DNA damage, expressed as tail moment values, in the single cell gel electrophoresis assay. Conversely, U0126 did not affect cell viability, lactate dehydrogenase release, and the DNA synthesis rate in PAT-treated cultures. Exposure of HEK293 cells for 90 min to 15 uM PAT elevated the levels of early growth response gene-1 (egr-1) mRNA, but not of c-fos, fosB, and junB mRNAs. These results indicate that in human cells, PAT causes a rapid and persistent activation of ERK1/2 and this signaling pathway plays an important role in mediating PAT-induced DNA damage and egr-1 gene expression., Exposure of human embryonic kidney (HEK293) cells to patulin (PAT) led to a dose- and time-dependent increase in the phosphorylation of two major mitogen-activated protein kinases (MAPKs), p38 kinase and c-Jun N-terminal kinase (JNK). The phosphorylated forms of MAPK kinase 4 (MKK4), c-Jun, and ATF-2 were also seen in PAT-treated cultures. The cell death caused by PAT was significantly reduced by the p38 kinase inhibitor, SB203580, but not by the JNK inhibitor, SP600125. Neither p38 kinase nor JNK played a role in the PAT-induced DNA damage. In PAT-treated cells, inactivation of double-stranded RNA-activated protein kinase R (PKR) by the inhibitor, adenine, markedly suppressed JNK and ERK phosphorylation. Treatment of HEK293 cells with PAT-cysteine adduct, a chemical derivative of PAT, showed no effect on MAPK signaling pathways, cell viability, or DNA integrity. These results indicate that PAT causes rapid activation of p38 kinase and JNK in HEK293 cells, but only the p38 kinase signaling pathway contributes to the PAT-induced cell death. PKR also plays a role in PAT-mediated MAPK activation., /The effects of patulin (PAT)/ on oxidative stress in various mammalian cell lines were investigated. When cell-permeating fluorescent dyes were used as indicators of the generation of reactive oxygen species (ROS) ... PAT treatment directly increased intracellular oxidative stress in human embryonic kidney (HEK293) and human promyelocytic leukemia (HL-60) cells. Lipid peroxidation levels were also significantly increased in HL-60 cells and mouse kidney homogenates treated with PAT. Suppression of CuZn-superoxide dismutase (SOD) expression in mammalian cells by small interfering RNA resulted in an increase in PAT-mediated membrane damage, while overexpression of human CuZn-SOD or catalase led to a reduction in damage, indicating the involvement of ROS in PAT toxicity. Pretreatment of HEK293 cells with Tiron, a free radical scavenger, reduced the phosphorylation levels of extracellular signal-regulated kinase (ERK) 1/2 elicited by PAT. The ERK1/2 signaling pathway inhibitor, U0126, also significantly decreased the levels of ROS associated with PAT treatment. These findings indicate that PAT treatment results in the ROS production in mammalian cells, and ROS partially contributes to PAT-induced cytotoxicity. Activation of ERK1/2 signaling pathway is correlated with PAT-mediated ROS., Patulin caused a dose-dependent inhibition of Na+-K+ ATPase activity in mouse brain and kidney tissue. In vitro and in vivo results suggest possible patulin-mediated effects in the mouse through disruption of ATPase systems. | |
Record name | PATULIN | |
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Product Name |
Patulin | |
Color/Form |
Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |
CAS RN |
149-29-1, 247172-18-5 | |
Record name | Patulin | |
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Record name | Patulin | |
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Record name | patulin | |
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Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |
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Record name | PATULIN | |
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Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
111.0 °C, 111 °C | |
Record name | PATULIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Patulin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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